molecular formula C12H13N3OS B2573085 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-49-5

2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2573085
CAS No.: 896324-49-5
M. Wt: 247.32
InChI Key: WBOOKHNHGGGDHS-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives

Chemical Reactions Analysis

2-(Cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes a variety of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-(Cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c16-12-14-11(17-9-5-1-2-6-9)13-10-7-3-4-8-15(10)12/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOOKHNHGGGDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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